1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
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Overview
Description
1-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the Schiff base family, which is characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are widely studied due to their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves a condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
1-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the diethylamino and hydroxyl groups enables the compound to participate in hydrogen bonding and other non-covalent interactions, further contributing to its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 1-[(E)-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE include other Schiff bases with varying substituents on the aromatic ring and the pyridine moiety. These compounds share similar chemical properties and reactivity but differ in their biological activity and applications. Some examples of similar compounds are:
(E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes: These compounds exhibit significant antimicrobial and antitumor activities.
(4′E)-6′-(diethylamino)-2-[(E)-[(pyren-1-yl)methylidene]amino]-4′-{2-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}-1′,2,2′,3,3′,4′-hexahydrospiro[isoindole-1,9′-xanthene]-3-one:
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N4O2/c1-5-22(6-2)16-8-7-15(18(24)10-16)12-21-23-14(4)9-13(3)17(11-20)19(23)25/h7-10,12,24H,5-6H2,1-4H3/b21-12+ |
InChI Key |
IPLPJCAZSREUMJ-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C)O |
Origin of Product |
United States |
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